molecular formula C21H25ClN2O4S B11631158 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11631158
M. Wt: 437.0 g/mol
InChI Key: CJGSNIRPRUZHLE-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a carboxylate ester

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H25ClN2O4S/c1-7-28-19(26)15-12(3)16(29-18(15)24-20(27)21(4,5)6)17(25)23-13-9-8-11(2)14(22)10-13/h8-10H,7H2,1-6H3,(H,23,25)(H,24,27)

InChI Key

CJGSNIRPRUZHLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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